REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:17][C:18](=[O:20])[CH3:19].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[CH2:1]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[O:15][CH2:17][C:18](=[O:20])[CH3:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)O
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux for 20 h
|
Duration
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20 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitate is filtered
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ethyl acetate
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Type
|
WASH
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Details
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the solution washed three times with a 1 n sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
with saturated sodium chloride solution, dried with magnesium sulphate
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
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Type
|
CUSTOM
|
Details
|
After recrystallisation from diethylether
|
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)C1=C(OCC(C)=O)C=CC(=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |